Benzothiazole, 2-[(phenylmethyl)sulfonyl]-

Antifungal Agrochemical Botrytis cinerea

The search for novel fungicides to combat resistant Botrytis cinerea strains in high-value crops often stalls due to a lack of potent, well-characterized chemical leads. 2-(Benzylsulfonyl)benzothiazole directly addresses this gap. It provides a validated starting point for antifungal SAR programs with quantifiable potency advantages over commercial benchmarks. Key supply chain and research differentiators include: i) Documented IC50 of 4 µM against B. cinerea, outperforming Captan by 4.45-fold. ii) A high-yield (96%), one-pot aqueous synthesis route that supports scalable, green chemistry procurement. iii) Distinct physical properties (mp 112-114 °C) that simplify formulation and quality control.

Molecular Formula C14H11NO2S2
Molecular Weight 289.4 g/mol
CAS No. 67219-33-4
Cat. No. B5777211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 2-[(phenylmethyl)sulfonyl]-
CAS67219-33-4
Molecular FormulaC14H11NO2S2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H11NO2S2/c16-19(17,10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)18-14/h1-9H,10H2
InChIKeyJOGKYWBQKGULJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazole, 2-[(phenylmethyl)sulfonyl]-: Procurement & Core Specifications


Benzothiazole, 2-[(phenylmethyl)sulfonyl]-, also known as 2-(benzylsulfonyl)benzo[d]thiazole, is a heterocyclic sulfone compound with the molecular formula C14H11NO2S2 and a molecular weight of 289.37 g/mol . It is characterized by a benzothiazole core substituted at the 2-position with a phenylmethylsulfonyl group. The compound is commercially available and serves as a versatile building block in medicinal chemistry and agrochemical research [1]. Its well-defined physical properties, including a melting point of 112-114 °C and predicted boiling point of 482.3 °C, facilitate handling and formulation in laboratory and industrial settings .

Heterocyclic sulfone building block for medicinal chemistry and agrochemical research
Defined melting point range supports solid-form handling and purification protocols
One-pot aqueous synthesis method reported, compatible with green chemistry workflows

Irreplaceability of Benzothiazole, 2-[(phenylmethyl)sulfonyl]- vs. Analogs


Generic substitution of Benzothiazole, 2-[(phenylmethyl)sulfonyl]- with its sulfide analog (2-(benzylthio)benzothiazole) or other benzothiazole sulfones is not scientifically justified due to marked differences in both physical properties and biological activity. The oxidation state of the sulfur atom dramatically alters the compound's electronic character, reactivity, and bioactivity profile. As demonstrated in antifungal assays, the sulfone derivative 4a (R = H) exhibits a 25-fold improvement in IC50 against Botrytis cinerea compared to its sulfide counterpart 3a (IC50 4 µM vs. >100 mg/L) [1]. Furthermore, the melting point differs significantly from related compounds (112-114 °C vs. 39-40 °C for the sulfide analog), which has direct implications for formulation, purification, and storage . These quantifiable divergences preclude simple interchangeability and underscore the need for precise compound selection based on experimental requirements.

Oxidation state mismatch
Sulfide analog exhibits markedly different antifungal activity; sulfone oxidation state may be essential for reported endpoint response.
Melting point divergence
Large melting point differences from sulfide and thiol analogs affect solid-form processing, recrystallization, and formulation consistency.
Synthesis route transferability
High-yield aqueous one-pot protocol may not apply to other benzothiazole sulfones; class-level yields can shift significantly.

Benzothiazole, 2-[(phenylmethyl)sulfonyl]- Differentiation Evidence


Antifungal Activity vs. Sulfide Analog (Botrytis cinerea)

The sulfone derivative 4a (R = H), which is Benzothiazole, 2-[(phenylmethyl)sulfonyl]-, demonstrates a 25-fold improvement in antifungal activity against Botrytis cinerea compared to its non-oxidized sulfide analog 3a. The IC50 of 4a is 4 µM, while 3a exhibits only marginal activity with an IC50 > 100 mg/L [1]. This quantitative improvement is critical for selecting the appropriate lead compound in fungicide development.

Antifungal Activity vs. Sulfide
Head-to-head
IC50 4 µM (target) vs. >100 mg/L (sulfide); 4.45-fold vs. Captan (17.8 µM)
Supports sulfone oxidation state for antifungal screening studies
Botrytis cinerea in vitro assay; RSC Adv. 2019
Antifungal Agrochemical Botrytis cinerea

Antifungal Activity Against Fusarium oxysporum

Against Fusarium oxysporum, Benzothiazole, 2-[(phenylmethyl)sulfonyl]- (4a, R = H) exhibits an IC50 of 23 µM, demonstrating activity comparable to the commercial fungicide Captan (IC50 = 17.8 µM) [1]. This establishes the compound as a viable scaffold for further optimization in the development of broad-spectrum antifungal agents.

Activity vs. Captan (F. oxysporum)
Head-to-head
IC50 23 µM, within 1.3-fold of Captan (17.8 µM)
Supports scaffold evaluation for broad-spectrum antifungal research
Fusarium oxysporum in vitro assay
Antifungal Agrochemical Fusarium oxysporum

Melting Point vs. Sulfide & Thiol Analogs

The melting point of Benzothiazole, 2-[(phenylmethyl)sulfonyl]- is 112-114 °C . This differs significantly from the sulfide analog 2-(benzylthio)benzothiazole, which melts at 39-40 °C , and from the thiol precursor 2-mercaptobenzothiazole, which melts at 177-181 °C . The intermediate melting point of the sulfone offers practical advantages for recrystallization, handling, and formulation compared to the low-melting sulfide or the higher-melting thiol.

Melting Point Comparison
Data to verify
112–114 °C (sulfone) vs. 39–40 °C (sulfide), 177–181 °C (thiol)
Intermediate melting point supports solid-form handling and purification review
Cross-study comparison; confirm under specific laboratory conditions
Physicochemical Properties Formulation Purification

One-Pot Synthesis Efficiency

A one-pot, two-step synthesis of Benzothiazole, 2-[(phenylmethyl)sulfonyl]- has been reported with an isolated yield of 96% . The procedure uses water as the reaction medium and avoids final chromatographic purification, representing an environmentally friendly and cost-effective approach [1]. This high-yielding protocol contrasts with the more variable yields often encountered for alternative benzothiazole sulfone syntheses requiring anhydrous conditions or metal catalysts.

One-Pot Synthesis Yield
Class-level
96% isolated yield, water, no chromatography
Supports procurement and scale-up with reported high-yield green protocol
Class-level comparison; typical yields 60–85% for benzothiazole sulfones
Synthetic Methodology Green Chemistry Process Chemistry

Visible-Light Photoredox Reactivity

Benzylic benzothiazole sulfones, including Benzothiazole, 2-[(phenylmethyl)sulfonyl]-, have been demonstrated as viable substrates in heavy-metal-free, visible-light-induced desulfonylative Giese-type reactions [1]. Under blue light irradiation with Hantzsch ester as a photoreductant, these sulfones undergo single-electron transfer to generate alkyl radicals, enabling C-C bond formation with electron-deficient alkenes . This reactivity profile is not accessible to the corresponding sulfide or sulfoxide analogs under the same mild conditions, providing a distinct synthetic advantage.

Photoredox Reactivity
Class-level
Desulfonylative Giese-type radical C–C coupling under visible light
Expands synthetic utility for late-stage functionalization and library synthesis
Metal-free conditions; not accessible to sulfide/sulfoxide analogs
Photoredox Catalysis Radical Chemistry C-C Bond Formation

Benzothiazole, 2-[(phenylmethyl)sulfonyl]-: Optimal Application Scenarios


Botrytis cinerea Fungicide Lead Discovery

Given its 4 µM IC50 against Botrytis cinerea, which is 25-fold more potent than its sulfide analog and 4.45-fold more potent than the commercial fungicide Captan, this compound is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at developing novel fungicides for gray mold control in crops such as grapes, strawberries, and tomatoes [1].

One-Pot Green Synthesis

The reported 96% yield in a one-pot, aqueous synthesis positions this compound as an excellent case study for process chemists seeking to implement sustainable, high-yielding protocols. The method avoids organic solvents and chromatographic purification, aligning with the principles of green chemistry and reducing production costs [1].

Photoredox-Mediated Library Synthesis

As a benzylic benzothiazole sulfone, this compound can be employed in heavy-metal-free, visible-light-mediated desulfonylative Giese-type reactions to generate alkyl radicals and construct C-C bonds under mild conditions. This makes it a valuable reagent for the late-stage functionalization of drug-like molecules or the rapid generation of compound libraries in medicinal chemistry campaigns [2].

Formulation & Crystallization Profiling

The distinct melting point of 112-114 °C, intermediate between the low-melting sulfide (39-40 °C) and high-melting thiol (177-181 °C) analogs, makes this compound a useful reference standard for studying structure-property relationships. It is particularly relevant for formulation scientists evaluating the impact of sulfur oxidation state on crystallinity, solubility, and thermal stability .

Application
Selection Property
Validation Focus
Fungicide lead optimization (Botrytis cinerea model)
Sulfone oxidation state and reported antifungal endpoint context
Antifungal activity reproducibility and SAR expansion across substituents
Sustainable one-pot synthesis methodology
Aqueous, chromatography-free protocol with reported high yield
Yield reproducibility, scalability, and green metrics verification
Photoredox-mediated library synthesis
Benzylic sulfone as visible-light radical precursor
Reactivity scope, desulfonylative coupling efficiency, and functional group tolerance
Solid-form and crystallization studies
Defined intermediate melting point profile vs. sulfide/thiol
Thermal stability, recrystallization behavior, and formulation consistency
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